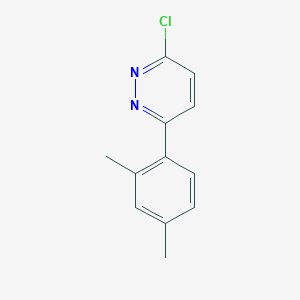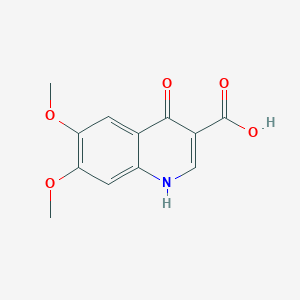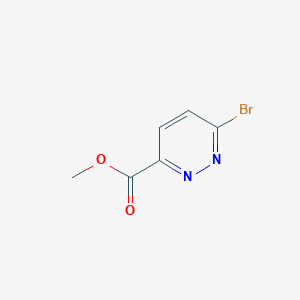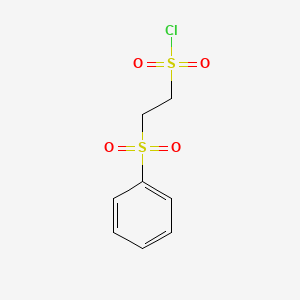
(4,5-二甲氧基吡啶-2-基)甲醇
描述
Molecular Structure Analysis
The molecular formula of DPM is C8H11NO3 . Its molecular weight is 169.18 g/mol .Chemical Reactions Analysis
Specific chemical reactions involving DPM are not explicitly mentioned in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of DPM are not explicitly mentioned in the sources .科学研究应用
催化应用
- 镍配合物的合成:该化合物 (4,5-二甲氧基吡啶-2-基)甲醇已被用于合成镍配合物,该配合物用于乙烯的催化低聚,在乙烯的二聚体和三聚体的形成中表现出显着的活性 (Kermagoret & Braunstein, 2008).
有机合成和化学研究
- 异质催化缩合的研究:该化合物参与甘油与各种醛和酮的缩合,从而生产出新型的平台化学品,表明其在甘油衍生物合成中的重要性 (Deutsch, Martin, & Lieske, 2007).
- 电化学研究:邻苯二酚和 4-甲基邻苯二酚在甲醇中的电化学氧化研究表明这些化合物转化为 4,5-二甲氧基-邻苯醌,证明了其在电有机合成中的作用 (Nematollahi & Golabi, 1996).
- 光谱研究:某些化合物如 4-([1,2,4]三唑并[4,3-a]吡啶-3-基)-6-甲基苯-1,3-二醇的分子组织在不同的溶剂(包括甲醇)中发生改变,表明该化合物在研究溶剂对分子结构的影响方面具有重要意义 (Matwijczuk et al., 2018).
合成和分子结构分析
- 合成和晶体结构:该化合物已被用于各种有机分子的合成和分子结构分析,表明其在晶体学和有机化学领域的用途 (Maru & Shah, 2013).
催化中的应用
- 氢键吡啶二聚体的形成:在二氧化碳电催化还原为甲醇的过程中,涉及 (4,5-二甲氧基吡啶-2-基)甲醇的氢键吡啶二聚体可能充当 CO2 活化的预电催化剂 (Yan, Gu, & Bocarsly, 2014).
- 甲醇的选择性氧化:该化合物已被用于甲醇的选择性氧化以生产二甲氧基甲烷,突出了其在甲醇转化为有价值化学品的催化过程中的重要性 (Fu & Shen, 2007).
未来方向
属性
IUPAC Name |
(4,5-dimethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)9-4-8(7)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYFXSPOXGUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC(=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499446 | |
| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62885-49-8 | |
| Record name | (4,5-Dimethoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)









![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)